2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile
Description
This compound is a highly complex aromatic molecule featuring a central pyrene core substituted with multiple phenyl and cyanomethyl groups. Its structure includes:
- A pyrene backbone (a polycyclic aromatic hydrocarbon known for fluorescence and electronic applications).
- A dendritic architecture due to the tris-substitution pattern on the pyrene core.
The compound’s design suggests applications in organic electronics (e.g., OLEDs, sensors) or as a fluorophore due to pyrene’s intrinsic photophysical properties . Its synthesis likely involves multi-step coupling reactions (e.g., Suzuki or Ullmann couplings) to assemble the aromatic framework, followed by cyanomethylation.
Properties
IUPAC Name |
2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H66N8/c105-45-37-67-1-17-75(18-2-67)83-53-84(76-19-3-68(4-20-76)38-46-106)58-91(57-83)99-65-100(92-59-85(77-21-5-69(6-22-77)39-47-107)54-86(60-92)78-23-7-70(8-24-78)40-48-108)96-35-36-98-102(94-63-89(81-29-13-73(14-30-81)43-51-111)56-90(64-94)82-31-15-74(16-32-82)44-52-112)66-101(97-34-33-95(99)103(96)104(97)98)93-61-87(79-25-9-71(10-26-79)41-49-109)55-88(62-93)80-27-11-72(12-28-80)42-50-110/h1-36,53-66H,37-44H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKKNVRMGALPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC(=CC(=C7)C8=CC=C(C=C8)CC#N)C9=CC=C(C=C9)CC#N)C1=CC(=CC(=C1)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N)C1=CC(=CC(=C1)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H66N8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1427.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile typically involves multiple steps, including the functionalization of the pyrene core and the subsequent attachment of terphenyl and acetonitrile groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions and minimize the production costs while maintaining high product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrene core.
Substitution: Substitution reactions can occur at the terphenyl or acetonitrile groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized pyrene derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in diagnostic imaging.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or nucleic acids, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its pyrene-centric, cyanomethyl-rich architecture. Below is a comparison with structurally related molecules:
Key Observations :
- Its pyrene core enables strong fluorescence, whereas anthracene-modified OMPA may exhibit red-shifted emission due to extended conjugation .
Photophysical Properties
Insights :
- The target compound’s pyrene core likely results in longer emission wavelengths compared to OMPA, making it suitable for deep-blue OLEDs .
- Bulkiness from dendritic substitutions may reduce solubility compared to simpler oligomers like OMPA, necessitating optimized solvent systems (e.g., acetonitrile/THF mixtures) .
Biological Activity
The compound 2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile is a complex organic molecule characterized by a triphenylbenzene core structure with multiple cyanomethyl substituents. Its intricate structure has garnered interest in various fields, including optoelectronics and photocatalysis. This article delves into its biological activity, including mechanisms of action, potential applications, and relevant research findings.
- Chemical Formula : C30H21N3
- Molecular Weight : 423.52 g/mol
- CAS Number : 2311888-44-3
- Structure : The compound features multiple phenyl rings and nitrile groups, enhancing its electronic properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding : The nitrile groups can form hydrogen bonds with biological macromolecules.
- π-π Stacking Interactions : The aromatic rings facilitate interactions with enzymes and receptors.
- Metal Coordination : The nitrile groups may coordinate with metal ions, affecting enzyme activity.
These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing cyanomethyl groups have shown effectiveness against various bacterial strains:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 2-[4-[3-[4-(cyanomethyl)phenyl]-5-[...]] | Antibacterial | 1 - 2 |
| 3-Fluoro derivative | Antimicrobial | < 10 |
These compounds demonstrated the ability to inhibit the growth of resistant strains such as MRSA and other Gram-positive bacteria .
Cytotoxicity Studies
Cytotoxicity assays performed on similar compounds suggest that they exhibit varying degrees of cytotoxic effects depending on their structure:
- Compounds were tested up to concentrations of 100 µM.
- Some derivatives showed no cytotoxicity while others demonstrated reduced cell viability at higher concentrations.
For example, a related compound showed a significant reduction in cell viability at concentrations exceeding 100 µM .
Case Studies
-
Inhibition of Keap1-Nrf2 Interaction : A study focused on the inhibition of the Keap1-Nrf2 pathway found that certain derivatives could disrupt this protein-protein interaction, which is crucial for cellular defense mechanisms against oxidative stress .
- Experimental Setup : Fluorescent peptide competition assays were employed to evaluate binding affinities.
- Results : Some compounds demonstrated effective inhibition without cytotoxic effects at concentrations below 100 µM.
- Antimicrobial Activity Evaluation : A series of compounds structurally similar to the target compound were evaluated for their antimicrobial properties against several bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
